Serine Protease Inhibition Selectivity: 2-Hydroxybenzimidamide Hydrochloride Displays a 4.6-Fold Affinity Preference for Trypsin and Tryptase Over uPA
In direct competitive inhibition assays, 2-hydroxybenzimidamide hydrochloride exhibits a clear rank-order of potency against three therapeutically relevant serine proteases, demonstrating a 4.6-fold stronger inhibitory effect against trypsin (Ki = 21 µM) and tryptase (Ki = 20 µM) compared to urokinase-type plasminogen activator (uPA, Ki = 97 µM) . This intrapanel selectivity profile distinguishes the compound from broader-spectrum amidine inhibitors and provides a defined activity fingerprint for target validation studies.
| Evidence Dimension | Enzyme Inhibition Affinity (Ki, µM) |
|---|---|
| Target Compound Data | uPA: Ki = 97 µM; Trypsin: Ki = 21 µM; Tryptase: Ki = 20 µM |
| Comparator Or Baseline | Intra-compound comparison across three serine protease targets (uPA, trypsin, tryptase) |
| Quantified Difference | 4.6-fold higher potency for trypsin/tryptase versus uPA (97 µM / 21 µM = 4.6x) |
| Conditions | Reversible competitive inhibition assay; purified enzyme systems |
Why This Matters
This quantifies the compound's inherent selectivity window, enabling researchers to design experiments with predictable on-target versus off-target activity profiles.
